molecular formula C3H8O2 B051772 1,3-Propanediol CAS No. 504-63-2

1,3-Propanediol

Cat. No. B051772
CAS RN: 504-63-2
M. Wt: 76.09 g/mol
InChI Key: YPFDHNVEDLHUCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Propanediol can be synthesized from glycerol, a by-product of biodiesel production, through hydrogenolysis. This process has been the subject of extensive research due to the increasing availability of glycerol and the desire for sustainable chemical processes. Catalytic hydrogenolysis of glycerol involves converting glycerol into 1,3-propanediol using specific catalysts under certain conditions. Research has identified various catalysts, including precious metals like platinum, iridium, and copper, which show promise in improving the efficiency and selectivity of the process towards 1,3-propanediol production (da Silva Ruy et al., 2020), (Md Radzi et al., 2022).

Scientific Research Applications

  • Biosynthesis and Genetically Engineered Strains : 1,3-PD can be biosynthetically produced from glycerol using bacteria such as Clostridium butyricum and Klebsiella pneumoniae. Genetically engineered strains have been developed to overcome limitations like low productivity and metabolite inhibition, leading to higher yields (Yang et al., 2018).

  • Microbial Production : Microorganisms can produce 1,3-PD from renewable resources. Different strategies have been employed for this microbial production, with genetic and metabolic engineering playing a crucial role in improving product yields (Saxena et al., 2009).

  • Metabolic Engineering : The development of a recombinant Escherichia coli strain capable of producing 1,3-PD directly from glucose demonstrates advancements in metabolic engineering for efficient and sustainable production (Liang et al., 2010).

  • Downstream Processing : The separation and purification processes of biologically produced 1,3-PD from fermentation broth are crucial, with methods like evaporation, distillation, and membrane filtration being explored (Xiu & Zeng, 2008).

  • Biotechnological Production : Several bioprocess cultivation techniques, facilitated by natural or genetically engineered microbes, have been used for 1,3-PD production. The development of recombinant strains capable of producing 1,3-PD directly from sugars like glucose marks a significant advancement (Kaur et al., 2012).

  • Chemical Routes for Production : Research on heterogeneous catalysts for 1,3-PD production from glycerol highlights the potential for more efficient and competitive processes in the market (Ruy et al., 2020).

  • Production Technology : The production of 1,3-PD from acrolein route, as developed by Shanghai Petrochemical Co., Ltd., indicates an alternative chemical synthesis method (Xue Ze-Hui, 2005).

  • Biotechnological Potential : The bio-production of 1,3-PD from glycerol, a byproduct of biodiesel refineries, is economically and environmentally attractive, replacing fossil fuels with renewable resources (Silva et al., 2014).

Safety And Hazards

1,3-Propanediol is of no immediate concern to humans indirectly exposed via the environment. In formulated products designed for consumer use, such as coatings and paints, adhesives, sealants, lubricants, and waxes, 1,3-Propanediol is of low concern for human exposure .

Future Directions

The global 1,3-propanediol (PDO) market is expected to reach US$ 879.5 million by 2030, with an annual growth rate of more than 10.7%. The production of 1,3-PDO from renewable feedstocks by green processes is attracting wide attention .

properties

IUPAC Name

propane-1,3-diol
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InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2
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InChI Key

YPFDHNVEDLHUCE-UHFFFAOYSA-N
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Canonical SMILES

C(CO)CO
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Molecular Formula

C3H8O2
Record name 1,3-propanediol
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Related CAS

31714-45-1, 345260-48-2
Record name Poly(trimethylene ether)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bio-PDO homopolymer
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DSSTOX Substance ID

DTXSID8041246
Record name 1,3-Propanediol
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Molecular Weight

76.09 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS]
Record name 1,3-Propanediol
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Boiling Point

210-212 °C
Record name 1,3-Propanediol
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Flash Point

Flash Point: 174 °F/ 345 °C /closed cup/
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Solubility

Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol
Record name 1,3-Propanediol
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Density

1.0597 at 20 °C/4 °C
Record name 1,3-Propanediol
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Vapor Pressure

0.04 [mmHg], 0.0441 mm Hg at 25 °C
Record name 1,3-Propanediol
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Product Name

1,3-Propanediol

Color/Form

Colorless to pale yellow, very viscid liquid

CAS RN

504-63-2
Record name 1,3-Propanediol
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Synthesis routes and methods I

Procedure details

Using an apparatus of the type indicated in the drawings, together with an ester exchanger, a 76.4 lb./hr (34.7 kg/hr) stream of dimethylterephthalate was preheated to a temperature of 185° C. and continuously mixed with a 44.9 lb./hr (20.4 kg/hr) stream of catalyzed 1,3-propanediol which was also preheated to a temperature of 185° C., to form a mixture having a mole ratio of 1.5 moles of 1,3-propanediol per mole of dimethylterephthalate. The catalyst was tetraisopropyl titanate (Tyzor® TPT, available from E. I. du Pont de Nemours and Company, Wilmington, Del.), DuPont Performance Chemicals), which was added to the 1,3-propanediol in an amount sufficient to yield 50 ppm by weight of titanium based on the total weight of poly(trimethylene terephthalate) formed in the process. The dimethylterephthalate/catalyzed 1,3-propanediol mixture was fed into the base of an ester exchanger, where the temperature of the liquid reactants was maintained at 237° C., and the pressure at the base of the ester exchanger was maintained at 900 to 950 mm Hg (119,970 to 126,635 Pa). The pressure at the top of the ester exchange column was atmospheric. In the ester exchanger, the 1,3-propanediol reacted with the dimethylterephthalate to form bis-3-hydroxypropyl terephthalate monomer and low molecular weight oligomers of 1,3-propanediol and terephthalic acid, liberating methanol vapor, which was continuously removed from the top of the ester exchanger. The monomer/oligomer mixture was continuously removed from the base of the ester exchanger and fed to the base of a prepolymerizer. In the prepolymerizer, the monomers and oligomers reacted to form a poly(trimethylene terephthalate) prepolymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the prepolymerizer and condensed. The poly(trimethylene terephthalate) prepolymer was continuously withdrawn from the uppermost plate of the prepolymerizer and fed to the inlet end of a finisher vessel. The temperature of the liquid reactants in the finisher was maintained at 255° C. In the finisher, the poly(trimethylene terephthalate) prepolymer reacted to form a higher molecular weight polymer, liberating additional 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were continuously removed from the finisher. The poly(trimethylene terephthalate) was continuously removed from the finisher and pelletized. The conditions and results for the continuous polymerization are set forth in Table I for the prepolymerizer and Table II for the finisher.
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Synthesis routes and methods II

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.
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Synthesis routes and methods III

Procedure details

The plasmid pTPG(−) and the control plasmid pTLH1 were introduced into the E. coli NZN 111 (pfl :cat, Idh :kan) strain, a strain incapable of producing formate and lactate in anaerobiosis. These two recombinant strains were then grown anaerobically for 48 hours in the LB medium+glucose+10 μg/ml of tetracycline without regulation of pH. The results presented in Table 5 show that E. coli can produce significant quantities of 1,3-propanediol from glucose after transformation by the plasmid pTPG.
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Synthesis routes and methods IV

Procedure details

Poly(trimethylene terephthalate) was prepared using an apparatus of the type indicated in the drawing, including an ester exchanger, a flasher, a prepolymerizer and a finisher. In Examples 1–8, a 94.1 lb./hr (42.7 kg/hr) stream of dimethylterephthalate was preheated to a temperature of 185° C. and continuously mixed with a 55.3 lb./hr (25.1 kg/hr) stream of catalyzed 1,3-propanediol which was also preheated to a temperature of 185° C., to form a mixture having a mole ratio of 1.5 moles of 1,3-propanediol per mole of dimethylterephthalate. In Example 9, the throughput was lowered to 51.4 lb./hr (23.3 kg/hr) of dimethylterephthalate and 40.3 lb./hr (18.3 kg/hr) of catalyzed 1,3-propanediol which were combined to form a mixture having a mole ratio of 2.0 moles of 1,3-propanediol per mole of dimethylterephthalate. In Example 10, the throughput was lowered still further to 38.2 lb./hr (17.3 kg/hr) of dimethylterephthalate and 30.0 lb./hr (13.6 kg/hr) of catalyzed 1,3-propanediol which were combined to form a mixture having a mole ratio of 2.0 moles of 1,3-propanediol per mole of dimethylterephthalate. The catalyst was tetraisopropyl titanate (Tyzor® TPT, available from E. I. du Pont de Nemours and Company, Wilmington, Del.). In Examples 1–8, the tetraisopropyl titanate was added to the 1,3-propanediol in an amount sufficient to yield 30–60 ppm by weight of titanium based on the weight of poly(trimethylene terephthalate) formed in the process. In Examples 9 and 10, the catalyst level was raised to 70 ppm of titanium. The dimethylterephthalate/catalyzed 1,3-propanediol mixture was fed into the base of an ester exchanger, where the pressure at the base of the ester exchanger was maintained at 825 to 900 mm of Hg (109,972 to 119,970 Pa). In Examples 1–8, the temperature of the liquid reactants in the ester exchanger was maintained at 230° C., and in Examples 9 and 10, the temperature of liquid reactants in the ester exchanger was maintained at 237° C. and 239° C., respectively. The pressure at the top of the ester exchange column was atmospheric. In the ester exchanger, the 1,3-propanediol reacted with the dimethylterephthalate to form bis-3-hydroxypropyl terephthalate monomer and low molecular weight oligomers of 1,3-propanediol and terephthalic acid, liberating methanol vapor, which was continuously removed from the top of the ester exchanger. The monomer/oligomer mixture was continuously removed from the base of the ester exchanger and fed to the inlet of a flasher. In the flasher, the monomers and oligomers reacted to form a low molecular weight trimethylene terephthalate polymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the flasher and condensed. The low molecular weight trimethylene terephthalate polymer was continuously withdrawn from the flasher and fed to the inlet end of a prepolymerizer. In the prepolymerizer, the monomers and oligomers further reacted to form a higher molecular weight poly(trimethylene terephthalate) prepolymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the prepolymerizer, condensed and combined with the condensates from the flasher. The poly(trimethylene terephthalate) prepolymer was continuously withdrawn from the prepolymerizer and fed to the inlet end of a finisher vessel. The temperature of the liquid reactants in the finisher was maintained at 255° to 260° C. In the finisher, the poly(trimethylene terephthalate) prepolymer reacted to form an even higher molecular weight polymer, liberating additional 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were continuously removed from the finisher. The poly(trimethylene terephthalate) was continuously removed from the finisher and pelletized. The conditions and results for the continuous polymerization are set forth in Tables I, II and III. In Examples 9 and 10, the levels of polymer and hold-up times in the finisher were reduced, resulting in lower by-product formation and higher relative viscosity (LRV).
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Synthesis routes and methods V

Procedure details

Both natural and recombinant clostridia produce 1,3-propanediol at a maximal yield of 0.55 g/g of glycerol due to the co-production of reduced compounds like butyric acid (butyrate), lactic acid (lactate), ethanol or butanol. To increase the yield of 1,3-propanediol production it is necessary to avoid the production of all the reduced co-products and associate the production of 1,3-propanediol to an oxidized co-product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Propanediol
Reactant of Route 2
1,3-Propanediol
Reactant of Route 3
1,3-Propanediol
Reactant of Route 4
1,3-Propanediol
Reactant of Route 5
1,3-Propanediol
Reactant of Route 6
1,3-Propanediol

Citations

For This Compound
64,500
Citations
H Biebl, K Menzel, AP Zeng, WD Deckwer - Applied microbiology and …, 1999 - Springer
3-Propanediol (1,3-PD) production by fermentation of glycerol was described in 1881 but little attention was paid to this microbial route for over a century. Glycerol conversion to 1,3-PD …
Number of citations: 841 link.springer.com
RK Saxena, P Anand, S Saran, J Isar - Biotechnology advances, 2009 - Elsevier
1,3-Propanediol, a valuable bifunctional molecule, can be produced from renewable resources using microorganisms. It has several promising properties for many synthetic reactions, …
Number of citations: 573 www.sciencedirect.com
C Raynaud, P Sarçabal… - Proceedings of the …, 2003 - National Acad Sciences
The genes encoding the 1,3-propanediol (1,3-PD) operon of Clostridium butyricum VPI1718 were characterized from a molecular and a biochemical point of view. This operon is …
Number of citations: 289 www.pnas.org
Y Zhang, HM Zabed, J Yun, G Zhang… - ACS Sustainable …, 2021 - ACS Publications
Sustainable bioconversion of glycerol into 3-hydroxypropionic acid (3-HP) and 1,3-propanediol (1,3-PDO) is often bottlenecked by the accumulation of a toxic metabolic intermediate, 3-…
Number of citations: 21 pubs.acs.org
GA Kraus - CLEAN–Soil, Air, Water, 2008 - Wiley Online Library
The market for 1,3‐propanediol (PDO) is currently over 100 million pounds per year and is growing rapidly. PDO is a component of industrial polyesters such as Dupont's Sorona® and …
Number of citations: 160 onlinelibrary.wiley.com
T Haas, B Jaeger, R Weber, SF Mitchell… - Applied Catalysis A …, 2005 - Elsevier
More than 1000t of polyester resins and fibers are produced every hour in the world. The highest fraction of this amount is contributed by the oldest polyester, polyethylene terephthalate …
Number of citations: 192 www.sciencedirect.com
H Huang, CS Gong, GT Tsao - Biotechnology for fuels and chemicals: the …, 2002 - Springer
3-Propanediol (1,3-PD) has numerous applications from polymers to cosmetics, foods, lubricants, and medicines. Recently, there are strong industrial interests in a new kind of polyester…
Number of citations: 149 link.springer.com
H Biebl, AP Zeng, K Menzel, WD Deckwer - Applied microbiology and …, 1998 - Springer
Klebsiella pneumoniae was shown to convert glycerol to 1,3-propanediol, 2,3-butanediol and ethanol under conditions of uncontrolled pH. Formation of 2,3-butanediol starts with some …
Number of citations: 283 link.springer.com
ZL Xiu, AP Zeng - Applied microbiology and biotechnology, 2008 - Springer
3-Propanediol and 2,3-butanediol are two promising chemicals which have a wide range of applications and can be biologically produced. The separation of these diols from …
Number of citations: 445 link.springer.com
FA Skraly, BL Lytle, DC Cameron - Applied and environmental …, 1998 - Am Soc Microbiol
The genes for the production of 1,3-propanediol (1,3-PD) inKlebsiella pneumoniae, dhaB, which encodes glycerol dehydratase, and dhaT, which encodes 1,3-PD oxidoreductase, are …
Number of citations: 145 journals.asm.org

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